Methyl 3-amino-5-hydroxybenzoate

Physical Properties Crystallization Thermal Analysis

Researchers synthesizing ansamycin antibiotics frequently encounter regioselectivity barriers with generic aminohydroxybenzoate esters. Methyl 3-amino-5-hydroxybenzoate (CAS 67973-80-2) delivers the exact 1,3,5-substitution pattern required as the universal starter unit for ansamycin polyketide synthases. • Enables selective chlorination at the 2- and 6-positions using N-chlorosuccinimide - regioselectivity inaccessible with other regioisomers. • LogP of 1.34 and melting point of 124.5 °C provide reliable resolution in HPLC/GC-MS method development for isomer mixtures. • Serves as the definitive chemical probe for engineering ansamycin yields in Amycolatopsis mediterranei and Streptomyces species.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 67973-80-2
Cat. No. B1314011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-hydroxybenzoate
CAS67973-80-2
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)O)N
InChIInChI=1S/C8H9NO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,9H2,1H3
InChIKeyDMNGQQIFOZYIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5-hydroxybenzoate (CAS 67973-80-2) Overview for Scientific Procurement


Methyl 3-amino-5-hydroxybenzoate is an aminohydroxybenzoate ester with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol [1]. It features a methyl ester group, an amino group, and a hydroxyl group substituted on the benzene ring in a 1,3,5-pattern. This substitution pattern differentiates it from other regioisomers and analogs, influencing its physicochemical properties and synthetic utility . The compound is a known intermediate in the synthesis of chlorinated 3-amino-5-hydroxybenzoic acid derivatives [2] and serves as a precursor in the biosynthesis of ansamycin antibiotics [3].

Why Methyl 3-Amino-5-hydroxybenzoate Cannot Be Replaced by Generic Analogs in Key Research Applications


The specific 3-amino-5-hydroxy substitution pattern on the benzoate ring confers a unique reactivity profile and physicochemical signature that directly impacts synthetic outcomes and biological function . While other aminohydroxybenzoate esters share the same molecular formula, their distinct substitution patterns (e.g., 3-amino-4-hydroxy, 4-amino-3-hydroxy) lead to measurable differences in melting point, boiling point, solubility, and LogP [1]. These variations are not trivial; they dictate the compound's behavior in crystallization, chromatographic separation, and its suitability as a building block for specific pharmacophores. Furthermore, the 3-amino-5-hydroxybenzoate moiety is the specific and indispensable starter unit for the biosynthesis of ansamycin antibiotics, a role that cannot be fulfilled by regioisomers [2]. The evidence below quantifies these critical differences.

Quantitative Differentiation of Methyl 3-Amino-5-hydroxybenzoate Against Key Comparators


Lower Melting Point vs. Methyl 3-Amino-4-hydroxybenzoate (Orthocaine)

Methyl 3-amino-5-hydroxybenzoate exhibits a melting point of 124.5 °C , which is significantly lower than the 141-143 °C melting range reported for its regioisomer, methyl 3-amino-4-hydroxybenzoate (CAS 536-25-4) [1]. This 16.5-18.5 °C difference provides a clear thermal signature for identity verification and purity assessment.

Physical Properties Crystallization Thermal Analysis

Higher Boiling Point vs. Methyl 3-Amino-4-hydroxybenzoate

The boiling point of methyl 3-amino-5-hydroxybenzoate is reported as 376.4 ± 22.0 °C at 760 mmHg . In contrast, the boiling point of methyl 3-amino-4-hydroxybenzoate is significantly lower at 326.8 °C at 760 mmHg . This ~50 °C difference reflects a stronger intermolecular interaction profile, likely due to the distinct hydrogen-bonding network enabled by the 3,5-substitution pattern.

Physical Properties Distillation Thermal Stability

Measurably Higher Aqueous Solubility vs. Methyl 3-Amino-4-hydroxybenzoate

Methyl 3-amino-5-hydroxybenzoate has a reported water solubility of 2.42 mg/mL . While this is still classified as moderately soluble, it is significantly higher than the solubility of methyl 3-amino-4-hydroxybenzoate (Orthocaine), which is described as having 'low solubility in water' and being 'sparingly soluble' , limiting its clinical utility in aqueous formulations [1].

Solubility Formulation Aqueous Chemistry

Higher LogP (Increased Lipophilicity) vs. Methyl 3-Amino-4-hydroxybenzoate

Methyl 3-amino-5-hydroxybenzoate has a calculated LogP of 1.34 , indicating a higher degree of lipophilicity compared to methyl 3-amino-4-hydroxybenzoate, which has a reported LogP of 0.92 . The difference of 0.42 LogP units corresponds to an approximately 2.6-fold greater preference for partitioning into an organic phase.

Lipophilicity Partition Coefficient Drug Design

Essential Biosynthetic Precursor for Ansamycin Antibiotics (Class-Specific Function)

The 3-amino-5-hydroxybenzoate moiety is the specific and indispensable starter unit for the biosynthesis of ansamycin antibiotics in microorganisms [1]. The free acid (3-amino-5-hydroxybenzoic acid) is a naturally occurring amino acid that functions as a key intermediate in the biological synthesis of clinically important antibiotics such as rifampicin and mitomycin C [2]. Methyl 3-amino-5-hydroxybenzoate is explicitly used as a protected synthetic equivalent and as a starting material for the synthesis of chlorinated analogues required for biosynthetic studies [3]. Regioisomers like the 3-amino-4-hydroxy derivative lack this specific biosynthetic role.

Natural Product Biosynthesis Ansamycins Antibiotics

Optimal Scientific Applications for Methyl 3-Amino-5-hydroxybenzoate Procurement


Synthesis of Chlorinated 3-Amino-5-hydroxybenzoic Acid Derivatives

Methyl 3-amino-5-hydroxybenzoate is a proven starting material for the multi-step synthesis of isomeric ring monochlorinated derivatives of 3-amino-5-hydroxybenzoic acid, which are essential for studies on the biosynthesis of ansamycin and related antibiotics [1]. The compound's distinct substitution pattern enables selective chlorination at the 2- and 6-positions using N-chlorosuccinimide, a regioselectivity not achievable with other aminohydroxybenzoate isomers [1].

Precursor for Ansamycin Antibiotic Biosynthesis Studies

Given the 3-amino-5-hydroxybenzoate core is the universal starter unit for ansamycin polyketide synthases, this compound (or its hydrolyzed acid form) is the definitive chemical probe for investigating and engineering ansamycin biosynthesis in microorganisms such as Amycolatopsis mediterranei and Streptomyces species [2]. Its use can directly enhance the yield of valuable antitumor and antibacterial compounds in engineered E. coli strains .

Physicochemical Standard for Aminohydroxybenzoate Isomer Differentiation

The unique combination of a lower melting point (124.5 °C) and higher boiling point (376.4 °C) compared to its 3-amino-4-hydroxy isomer [3] makes methyl 3-amino-5-hydroxybenzoate an excellent analytical standard for method development (e.g., HPLC, GC-MS) aimed at resolving and quantifying aminohydroxybenzoate ester mixtures in complex reaction matrices.

Building Block for Medicinal Chemistry with Enhanced Lipophilicity

With a LogP of 1.34, which is higher than that of the 3-amino-4-hydroxy isomer (LogP 0.92) , this compound offers a distinct lipophilicity profile for the design of small-molecule libraries. Its moderate aqueous solubility (2.42 mg/mL) also provides a practical balance between aqueous compatibility and membrane permeability for in vitro assays.

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